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molecular formula C17H18O5S B8580877 2-Phenyl-1,3-dioxan-5-yl 4-methylbenzenesulfonate

2-Phenyl-1,3-dioxan-5-yl 4-methylbenzenesulfonate

Cat. No. B8580877
M. Wt: 334.4 g/mol
InChI Key: CTEIQEFIWKXRFK-UHFFFAOYSA-N
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Patent
US07977361B2

Procedure details

To a 2 liter round bottom flask was added 2-phenyl-1,3-dioxan-5-ol (50 g, 277 mmol), triethyl amine (42.1 g, 416 mmol), DMAP (3.39 g, 27.7 mmol) and dichloromethane (1 L). The reaction was cooled to 0° C. To this solution was added tosyl chloride (58.2 g, 305 mmol) and the reaction was stirred overnight at RT. The reaction was poured onto water (800 mL) and extracted into DCM. The organic layers were combined and concentrated to dryness. The crude mixture was recrystallized from EtOAc:Hex to afford 88 g (96% yield) of a white solid. 1H NMR (CDCl3, 400 MHz), δ: 2.44 (3H, s), 4.09 (2H, dd, J=13.6, 2 Hz), 4.27 (2H, dd, J=13.6, 1.6 Hz), 4.51 (2H, pseudo t, J=1.6 Hz), 7.33-7.36 (5H, m), 7.44-7.45 (2H, m), 7.85 (2H, d, J=8.39 Hz). Mass Spec (lo-res): Calc'd for C17H18O5S: 334.09; found: 335.1 (M+H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.39 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[O:12][CH2:11][CH:10]([OH:13])[CH2:9][O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[S:21](Cl)([C:24]1[CH:30]=[CH:29][C:27]([CH3:28])=[CH:26][CH:25]=1)(=[O:23])=[O:22]>CN(C1C=CN=CC=1)C.ClCCl>[CH3:28][C:27]1[CH:29]=[CH:30][C:24]([S:21]([O:13][CH:10]2[CH2:11][O:12][CH:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[O:8][CH2:9]2)(=[O:23])=[O:22])=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OCC(CO1)O
Name
Quantity
42.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.39 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
58.2 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured onto water (800 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude mixture was recrystallized from EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1COC(OC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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